2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide

Vue d'ensemble

Description

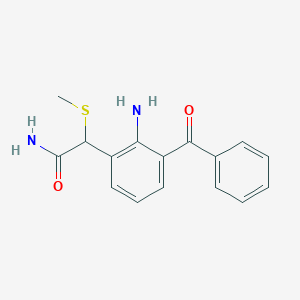

2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide (CAS: 78281-61-5) is an organic compound with the molecular formula C₁₆H₁₆N₂O₂S . Structurally, it features a benzeneacetamide backbone substituted with a benzoyl group at position 3, an amino group at position 2, and a methylthio (-SCH₃) moiety at the alpha position.

Méthodes De Préparation

The synthesis of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide can be achieved through the reaction of benzoyl chloride with 2-amino-3-imidazole, followed by a methylthiolation reaction . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis:

The compound serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. It is involved in the preparation of complex molecules through reactions such as amidoalkylation and acylation, which facilitate the development of new drugs and agricultural chemicals .

Table 1: Common Reactions Involving 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide

Biological Activities

Anti-inflammatory Properties:

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. It is believed to inhibit cyclooxygenase-2 (COX-2), leading to a reduction in pro-inflammatory prostaglandins. This mechanism underpins its potential therapeutic applications in treating inflammatory conditions .

Case Study: COX-2 Inhibition

A study demonstrated that derivatives of this compound could effectively inhibit COX-2 activity in vitro, suggesting its utility as a lead compound for developing anti-inflammatory drugs .

Material Development:

In industrial chemistry, this compound is utilized in developing new materials and chemical processes. Its unique structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.

Mécanisme D'action

The mechanism of action of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide involves its interaction with molecular targets such as cyclooxygenase-2 (COX-2). By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, leading to its anti-inflammatory and analgesic effects.

Comparaison Avec Des Composés Similaires

The following analysis compares 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.

Structural Analogs

Key Observations:

- Functional Group Influence: The methylthio group in this compound distinguishes it from metominostrobin, which substitutes sulfur with a methoxyimino group. This difference likely alters bioactivity, as metominostrobin’s fungicidal activity relies on its methoxyimino-phenoxy motif .

- Synthetic Pathways: Methyl 2-benzoylamino-3-oxobutanoate () shares a benzoylamino core but replaces the methylthio group with an oxo moiety. Its synthesis involves condensation with aromatic amines, suggesting that analogous methods could apply to the target compound with modifications for sulfur incorporation .

- Methylthio Variants: 2-Hydroxy-4-(methylthio)-butanoic acid demonstrates the versatility of methylthio groups in enhancing bioavailability in agricultural products, though its shorter carbon chain limits direct structural overlap .

Physicochemical and Application Comparisons

- Solubility and Reactivity: The amino and benzoyl groups in the target compound may confer polar interactions, while the methylthio group could enhance lipophilicity compared to oxo or hydroxy analogs (e.g., Methyl 2-benzoylamino-3-oxobutanoate) .

- Agrochemical Potential: Metominostrobin’s fungicidal activity highlights the importance of electron-withdrawing groups (e.g., methoxyimino) in triazole derivatives. The target compound’s methylthio group, a weaker electron donor, may shift its mode of action or target specificity .

- Synthesis Challenges: Limited commercial availability of this compound () contrasts with the well-documented production of methylthio-containing compounds like 2-Hydroxy-4-(methylthio)-butanoic acid, suggesting synthetic or stability hurdles specific to the benzeneacetamide scaffold .

Cross-Referencing and Data Discrepancies

- erroneously lists the target compound as a synonym for sodium phenylglyoxylate (CAS: 43165-51-1), a salt with distinct functional groups (carboxylate vs. acetamide). This highlights the need for careful verification of CAS registry entries .

Activité Biologique

2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide (CAS No. 78281-61-5) is a compound of interest due to its potential biological activities, particularly its anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, applications in research and medicine, and relevant case studies.

- Molecular Formula : C₁₅H₁₅N₂OS

- Molecular Weight : 300.38 g/mol

- Melting Point : 177-181 °C

- Density : 1.3 g/cm³

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase-2 (COX-2). By selectively blocking COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins, which are mediators of inflammation and pain . This mechanism underlies its potential use as an anti-inflammatory agent.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to reduce inflammation in various models, suggesting its utility in treating conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 activity | |

| Analgesic | Pain relief in animal models | |

| Cytotoxicity against bacteria | Effective against Mycobacterium tuberculosis |

Case Studies

- Ocular Inflammation : A study explored the efficacy of this compound in reducing ocular inflammation post-cataract surgery. The results indicated a significant reduction in pain and inflammation compared to control groups .

- Antitubercular Activity : In a study involving various analogs, this compound showed promising bactericidal activity against Mycobacterium tuberculosis, especially in intracellular environments. This highlights its potential as a therapeutic agent in treating tuberculosis .

Research Applications

The compound is not only relevant in pharmacology but also serves as an intermediate in the synthesis of other organic compounds. Its role in drug formulation and quality control is particularly notable due to its association with Nepafenac, a well-known NSAID used in ophthalmology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions involving benzoyl-protected intermediates and methylthio-containing precursors. A validated approach includes:

- Step 1: React 3-benzoyl-protected benzeneacetamide derivatives with methylthio reagents (e.g., methyl disulfide or thiols) under nitrogen to prevent oxidation .

- Step 2: Optimize reaction time and temperature (e.g., reflux in methanol at 60–80°C with catalytic acetic acid, achieving yields >90% as demonstrated in analogous acetamide syntheses ).

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water gradient).

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Use 300–400 MHz instruments in deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve aromatic protons (δ 7.0–8.5 ppm) and methylthio groups (δ 2.1–2.5 ppm). Compare with literature data for similar methylthio-acetamides .

- Mass Spectrometry: Employ ESI-MS or HRMS to confirm molecular ion peaks (expected m/z ~316.4 for C16H16N2O2S+).

- X-ray Crystallography: If single crystals are obtained, use diffraction data to resolve stereochemistry, referencing protocols for benzothiazole derivatives .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- General Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact.

- First Aid: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. No specific toxicity data exists for this compound, so refer to safety sheets of structurally similar methylthio-acetamides .

Advanced Research Questions

Q. How can researchers investigate the metabolic stability of this compound in biological systems?

Methodological Answer:

- In Vitro Assays: Incubate the compound with liver microsomes (human/rat) at 37°C. Monitor degradation via LC-MS/MS over 0–120 minutes. Calculate half-life (t1/2) using kinetic models .

- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., sulfoxidation of the methylthio group).

Q. How should contradictory data on the compound’s thermal stability be resolved?

Methodological Answer:

- Controlled Studies: Replicate synthesis under varying conditions (e.g., inert vs. aerobic environments, 60–100°C) and analyze decomposition products via TLC or GC-MS.

- Thermogravimetric Analysis (TGA): Measure weight loss at 10°C/min under nitrogen to identify degradation thresholds. Compare with analogous compounds (e.g., methylthio-triazinones ).

Q. What computational methods can predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model electron density maps, focusing on the methylthio group’s susceptibility to nucleophilic attack.

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess hydrolysis pathways. Validate with experimental kinetic data .

Q. How can researchers optimize crystallization conditions for X-ray structural analysis?

Methodological Answer:

- Solvent Screening: Test solvent pairs (e.g., ethanol/water, DCM/hexane) via slow evaporation. For stubborn crystallization, use vapor diffusion with acetonitrile.

- Cryoprotection: Flash-cool crystals in liquid nitrogen with 20% glycerol. Reference successful protocols for benzothiazole-acid co-crystals .

Q. Data Analysis & Validation

Q. How should discrepancies in reported synthetic yields be addressed?

Methodological Answer:

- Parameter Optimization: Systematically vary catalysts (e.g., DMAP vs. pyridine), solvent purity, and reaction scales.

- Yield Reproducibility: Conduct triplicate trials and report mean ± SD. For yields <80%, consider Boc-protection of the amino group to minimize side reactions .

Q. What strategies validate the compound’s purity in absence of a reference standard?

Methodological Answer:

Propriétés

IUPAC Name |

2-(2-amino-3-benzoylphenyl)-2-methylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-21-15(16(18)20)12-9-5-8-11(13(12)17)14(19)10-6-3-2-4-7-10/h2-9,15H,17H2,1H3,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRGALQPEHLMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(C1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576074 | |

| Record name | 2-(2-Amino-3-benzoylphenyl)-2-(methylsulfanyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78281-61-5 | |

| Record name | 2-(2-Amino-3-benzoylphenyl)-2-(methylsulfanyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.